2-Amino-5,7,7-trimethyl-octanoic acid, also known by its chemical formula C₁₁H₂₄ClNO₂, is an organic compound classified as an amino acid derivative. It features a branched octanoic acid structure with three methyl groups attached to the carbon chain. This compound is notable for its potential applications in various scientific fields, including biochemistry and pharmaceuticals.
2-Amino-5,7,7-trimethyl-octanoic acid falls under the category of amino acids and is classified as a derivative of fatty acids due to its octanoic acid backbone. Its classification is further supported by its molecular structure, which includes both amine and carboxylic acid functional groups.
The synthesis of 2-Amino-5,7,7-trimethyl-octanoic acid typically involves the reaction of octanoic acid with an amine under controlled conditions. Specific methods include:
The synthesis process requires careful control of temperature and pH to ensure high yield and purity. Reaction conditions such as solvent choice (e.g., ethanol or water) and the use of protective groups may also be employed to prevent side reactions.
The molecular structure of 2-Amino-5,7,7-trimethyl-octanoic acid can be represented as follows:
The compound's structural data can be visualized using molecular modeling software or through chemical databases that provide 2D and 3D representations .
2-Amino-5,7,7-trimethyl-octanoic acid can undergo various chemical reactions typical of amino acids:
These reactions often require specific catalysts or conditions (e.g., heat or acidic environments) to proceed efficiently. The reactivity of the amino group allows for diverse coupling strategies in organic synthesis.
The mechanism of action for 2-Amino-5,7,7-trimethyl-octanoic acid is primarily related to its role as an amino acid. It may act as a substrate for enzyme-catalyzed reactions or participate in metabolic pathways involving fatty acids.
Research indicates that compounds similar to 2-Amino-5,7,7-trimethyl-octanoic acid can influence metabolic processes by serving as precursors for important biomolecules or by modulating enzyme activity .
Relevant data on physical properties can be found in chemical databases and literature sources that detail experimental findings .
2-Amino-5,7,7-trimethyl-octanoic acid has several applications in scientific research:
The sterically congested α-tertiary center in 2-amino-5,7,7-trimethyloctanoic acid (CAS 5440-38-0) poses significant synthetic challenges due to unfavorable steric interactions during bond formation. This quaternary carbon structure impedes classical enolization and nucleophilic substitution routes, necessitating innovative stereocontrol strategies [4] [6]. Modern approaches employ transition metal catalysis to overcome these limitations. Palladium-catalyzed asymmetric allylic alkylation (AAA) of glycine imine esters enables the installation of the branched C5 alkyl chain with >90% enantiomeric excess (ee). This method leverages chiral bidentate phosphine ligands (e.g., (S)-BINAP) to enforce facial selectivity during C–C bond formation [3].
Table 1: Stereoselective Methods for Quaternary Carbon Construction
Method | Key Reagent/Catalyst | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Asymmetric Allylation | Pd/(S)-BINAP | 90-95 | 65-75 | Sensitive to oxygen moisture |
Enolate Functionalization | Chiral bis-oxazoline/Cu(II) | 85-88 | 60-70 | Requires cryogenic conditions |
Reductive Amination | Ru-MonoPhos complex | 92-95 | 70-80 | High-pressure H₂ required |
CO₂ fixation methodologies have emerged as sustainable alternatives for constructing the α-amino acid backbone. Under visible-light photocatalysis, 5,7,7-trimethyloctan-2-one undergoes reductive coupling with CO₂ and ammonia equivalents, yielding the target compound with 80% ee. This approach demonstrates atom economy but requires optimization for industrial-scale application [4]. Hydrogenation of enamide precursors using Rh-DuPhos catalysts achieves excellent diastereocontrol (dr >20:1), though substrate synthesis involves multiple steps that reduce overall efficiency. The steric bulk of the gem-dimethyl group at C7 further complicates reduction kinetics, often requiring elevated temperatures (60–80°C) and pressures (50–100 psi) [3].
Biocatalysis offers an efficient route to enantiopure 2-amino-5,7,7-trimethyloctanoic acid isomers through engineered transaminases and ammonia lyases. Rhodococcus sp. transaminase mutants generated by directed evolution exhibit enhanced activity toward the sterically hindered 5,7,7-trimethyl-2-oxooctanoic acid precursor. Site-specific mutations at residues F88A and R415L expand the enzyme’s active site, enabling accommodation of the gem-dimethyl group while maintaining strict R-selectivity (98% ee) [7]. Immobilization of these mutants on chitosan beads enhances operational stability, allowing >10 reaction cycles with <5% activity loss – a critical advancement for continuous manufacturing.
L-threonine aldolases demonstrate complementary syn-selectivity when catalyzing the addition of glycine to trimethylpentanal precursors. However, poor diastereocontrol (dr ~3:1) initially limited synthetic utility. Recent work utilizing substrate engineering with o-nitrobenzyloxycarbonyl-protected glycine improved dr to >19:1, though hydrolysis of the protecting group adds downstream processing steps. Whole-cell biocatalysis using E. coli co-expressing transketolase and alanine dehydrogenase achieves dynamic kinetic resolution, converting racemic precursors to enantiopure S-isomer (99% ee) via continuous recycling of the unfavored enantiomer [7].
Table 2: Biocatalytic Systems for Enantioselective Synthesis
Biocatalyst Type | Source Organism | Enantioselectivity | Product Configuration | Productivity (g/L/h) |
---|---|---|---|---|
Engineered Transaminase | Rhodococcus sp. mutant | 98% ee | R | 0.8 |
L-threonine Aldolase | Pseudomonas putida | 90% de (syn) | S,R | 0.5 |
Whole-cell System | Recombinant E. coli | >99% ee | S | 1.2 |
Solid-phase peptide synthesis (SPPS) enables efficient incorporation of 2-amino-5,7,7-trimethyloctanoic acid into complex peptide architectures. The Fmoc-protected derivative couples efficiently to chlorotrityl resin-bound sequences using hexafluorophosphate activators (HATU, HBTU) at >98% coupling efficiency per cycle. This approach minimizes epimerization of the sterically hindered α-center – a prevalent issue in solution-phase methods where base-catalyzed racemization can exceed 15% [2] [5]. The resin’s steric confinement effect promotes near-quantitative cyclization when the amino acid occupies internal positions, as demonstrated in urukthapelstatin A analogs (36% macrocyclization yield vs. <5% in solution) [2].
Solution-phase synthesis remains preferable for small-scale, non-peptidic derivatives. Schotten-Baumann acylation of ethyl trimethyloctanoate with bromoacetyl bromide followed by Gabriel phthalimide amination provides gram-scale access to racemic N-acetylated analogs. Resolution via diastereomeric salt formation with O,O-dibenzoyltartaric acid affords enantiopure material, though with substantial yield penalty (overall 22%). Microwave-assisted methods significantly accelerate solution-phase steps; the Strecker reaction of trimethylpentanal with TMSCN and NH₄Cl delivers α-aminonitrile precursors in <10 minutes at 120°C versus 24 hours conventionally [2].
Table 3: Performance Comparison of Synthesis Strategies
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis | Hybrid Approach |
---|---|---|---|
Cyclization Yield | 36-42% (macrocycles) | <5% (macrocycles) | 25-30% |
Racemization Risk | <1% | 8-15% | 3-5% |
Scale-up Feasibility | Kilogram-scale possible | Limited by purification | Moderate (100g scale) |
Purity (Crude) | >85% | 60-75% | 75-80% |
Key Limitation | High reagent costs | Complex purification | Intermediate isolation |
Hybrid strategies leverage solution-phase preparation of the sterically hindered amino acid followed by solid-phase incorporation. The amino acid is synthesized as N-Fmoc-protected derivative in solution via Evans’ oxazolidinone alkylation (dr >98:2), then coupled to Wang resin using DIC/HOBt activation. This balances the scalability advantages of solution chemistry with SPPS’s superior cyclization capabilities, enabling efficient production of modified peptides containing this non-proteinogenic residue [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0